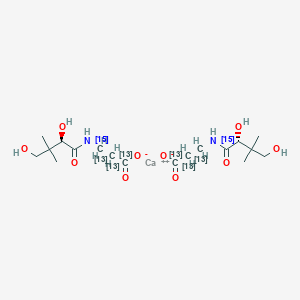

Pantothenic acid-13C3,15N hemicalcium

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C18H32CaN2O10 |

|---|---|

Peso molecular |

484.47 g/mol |

Nombre IUPAC |

calcium;3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl](15N)amino](1,2,3-13C3)propanoate |

InChI |

InChI=1S/2C9H17NO5.Ca/c2*1-9(2,5-11)7(14)8(15)10-4-3-6(12)13;/h2*7,11,14H,3-5H2,1-2H3,(H,10,15)(H,12,13);/q;;+2/p-2/t2*7-;/m00./s1/i2*3+1,4+1,6+1,10+1; |

Clave InChI |

FAPWYRCQGJNNSJ-DXAJRXMUSA-L |

SMILES isomérico |

CC(C)(CO)[C@H](C(=O)[15NH][13CH2][13CH2][13C](=O)[O-])O.CC(C)(CO)[C@H](C(=O)[15NH][13CH2][13CH2][13C](=O)[O-])O.[Ca+2] |

SMILES canónico |

CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.[Ca+2] |

Origen del producto |

United States |

Foundational & Exploratory

The Role of Pantothenic Acid-¹³C₃,¹⁵N Hemicalcium in Advanced Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Pantothenic acid-¹³C₃,¹⁵N hemicalcium, a stable isotope-labeled form of vitamin B5, serves as a powerful tool in modern biomedical and analytical research. Its unique atomic composition allows for precise tracing and quantification in complex biological systems. This guide provides an in-depth overview of its primary applications, complete with experimental methodologies and data presentation, to facilitate its integration into sophisticated research workflows.

Core Applications in Research

The utility of Pantothenic acid-¹³C₃,¹⁵N hemicalcium is centered on two key research applications:

-

Metabolic Tracer for Coenzyme A (CoA) Biosynthesis: As the biological precursor to Coenzyme A, an essential cofactor in numerous metabolic pathways, labeled pantothenic acid enables the detailed study of CoA synthesis, dynamics, and function.[1][2] This is crucial for understanding cellular energy metabolism, lipid synthesis, and the impact of diseases or therapeutic interventions on these pathways.

-

Internal Standard for Quantitative Analysis: In analytical chemistry, particularly in mass spectrometry-based techniques, this compound is the gold standard for the accurate quantification of pantothenic acid in various matrices, including food, and clinical samples.[3][4] Its near-identical chemical and physical properties to the unlabeled analyte ensure reliable correction for sample loss and ionization variability during analysis.

Metabolic Tracer: The SILEC Method

A key application of Pantothenic acid-¹³C₃,¹⁵N hemicalcium is in the Stable Isotope Labeling by Essential Nutrients in Cell Culture (SILEC) methodology.[1][5][6] This technique allows for the biosynthetic generation of stable isotope-labeled Coenzyme A and its thioester derivatives within cells, which can then be used as internal standards for metabolomic studies.

Coenzyme A Biosynthesis Pathway

Pantothenic acid is the obligate precursor for the five-step enzymatic synthesis of Coenzyme A. The labeled isotopes (¹³C and ¹⁵N) from Pantothenic acid-¹³C₃,¹⁵N are incorporated into the CoA molecule, resulting in a mass shift that allows for its distinction from the endogenous, unlabeled pool.

Experimental Protocol: SILEC for Labeled CoA Generation

This protocol is adapted from the work of Struck et al. (2011).[1][5][6]

-

Cell Culture Media Preparation:

-

Prepare RPMI 1640 medium lacking pantothenic acid.

-

Supplement the medium with 1 mg/L of Pantothenic acid-¹³C₃,¹⁵N hemicalcium.

-

Add 10% charcoal-dextran-stripped fetal bovine serum (csFBS) to minimize the concentration of unlabeled pantothenic acid.[1] Standard dialyzed FBS may contain residual pantothenic acid, which will reduce labeling efficiency.

-

-

Cell Culture and Labeling:

-

Culture murine hepatocytes (e.g., Hepa 1c1c7) in the prepared labeled medium.

-

Passage the cells for a minimum of three passages to ensure complete ( >99%) incorporation of the labeled pantothenate into the cellular CoA pool.[1][6]

-

Monitor labeling efficiency at each passage by harvesting a subset of cells.

-

-

Extraction of CoA Species:

-

Wash cells with phosphate-buffered saline (PBS).

-

Quench metabolism and extract CoA species by adding ice-cold 10% trichloroacetic acid (TCA).

-

Scrape the cells and collect the lysate.

-

Centrifuge to pellet protein and collect the supernatant containing the labeled CoA species.

-

-

Analysis by LC-MS/MS:

-

Analyze the cell extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

The labeled CoA and its thioesters will have a mass shift of +4 amu due to the three ¹³C atoms and one ¹⁵N atom.[1]

-

Use Multiple Reaction Monitoring (MRM) to detect the specific transitions for both labeled and unlabeled CoA species.

-

Data Presentation: SILEC Labeling Efficiency

| Cell Passage Number | Labeling Efficiency (%) |

| 1 | ~50% |

| 2 | ~90% |

| 3 | >99% |

| Table 1: Typical labeling efficiency of Coenzyme A in Hepa 1c1c7 cells cultured with Pantothenic acid-¹³C₃,¹⁵N over successive passages. Data conceptualized from Struck et al. (2011).[1] |

Internal Standard: Stable Isotope Dilution Assay

The use of Pantothenic acid-¹³C₃,¹⁵N hemicalcium as an internal standard in stable isotope dilution assays allows for highly accurate and precise quantification of pantothenic acid.[4]

Experimental Workflow: Quantification of Pantothenic Acid

Experimental Protocol: Quantification in Fortified Foods

This protocol is a generalized representation based on the method by Schüffler et al. (2012) for fortified foods.[7][8]

-

Standard and Sample Preparation:

-

Prepare a stock solution of Pantothenic acid-¹³C₃,¹⁵N hemicalcium of known concentration.

-

Weigh a homogenized sample of the food matrix.

-

Add a precise volume of the internal standard stock solution to the sample.

-

For total pantothenic acid, enzymatic hydrolysis (e.g., using pantetheinase and alkaline phosphatase) is required to release pantothenic acid from CoA and phosphopantetheine.[4] For free pantothenic acid, this step is omitted.

-

-

Extraction:

-

Extract pantothenic acid from the sample using an appropriate solvent, such as a methanol/water mixture.

-

Vortex and centrifuge the sample to separate solids.

-

Collect the supernatant for analysis.

-

-

LC-MS/MS Analysis:

-

Inject the sample extract into a UPLC-MS/MS system.

-

Use a reversed-phase C18 column for chromatographic separation.

-

Employ a gradient elution with mobile phases typically consisting of acidified water and an organic solvent (e.g., acetonitrile or methanol).

-

-

Mass Spectrometry and Quantification:

-

Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

-

Monitor the specific precursor-to-product ion transitions (MRM) for both native and labeled pantothenic acid.

-

Calculate the peak area ratio of the native analyte to the labeled internal standard.

-

Determine the concentration of pantothenic acid in the sample by comparing this ratio to a calibration curve prepared with known concentrations of native pantothenic acid and a constant concentration of the internal standard.

-

Data Presentation: LC-MS/MS Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Pantothenic Acid | 220.1 | 90.1 |

| Pantothenic acid-¹³C₃,¹⁵N | 224.1 | 94.1 |

| Table 2: Example MRM transitions for the quantification of pantothenic acid and its stable isotope-labeled internal standard. Actual values should be optimized for the specific instrument used. |

Method Validation Data

| Parameter | Result |

| Linearity (r²) | >0.999 |

| Recovery | 95 - 106% |

| Intermediate Reproducibility (RSD) | 2.5 - 6.0% |

| Table 3: Typical performance characteristics of a UPLC-MS/MS method for pantothenic acid quantification using a stable isotope-labeled internal standard. Data from Schüffler et al. (2012).[7] |

Conclusion

Pantothenic acid-¹³C₃,¹⁵N hemicalcium is an indispensable tool for researchers requiring high precision and accuracy in the study of Coenzyme A metabolism and the quantification of pantothenic acid. As a metabolic tracer, it enables the elucidation of complex metabolic dynamics through techniques like SILEC. As an internal standard, it ensures the reliability of quantitative data obtained from LC-MS/MS analyses, making it a cornerstone of modern metabolomics and analytical food science. Proper implementation of the protocols outlined in this guide will empower researchers to leverage the full potential of this versatile stable isotope-labeled compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Coenzyme A metabolism: a key driver of gut microbiota dynamics and metabolic profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Pantothenic acid quantification by a stable isotope dilution assay based on liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Stable isotope labeling by essential nutrients in cell culture for preparation of labeled coenzyme A and its thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pantothenic acid (vitamin B5) in fortified foods: comparison of a novel ultra-performance liquid chromatography-tandem mass spectrometry method and a microbiological assay (AOAC Official Method 992.07) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to the Synthesis and Purification of ¹³C,¹⁵N-Labeled Pantothenic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the synthesis and purification of ¹³C,¹⁵N-labeled pantothenic acid. This isotopically labeled form of Vitamin B5 is an essential tool in metabolic research, drug development, and nutritional science, serving as an internal standard for quantitative analysis and as a tracer for metabolic flux studies. This document details both biosynthetic and chemical synthesis routes, comprehensive purification protocols, and relevant quantitative data.

Introduction

Pantothenic acid, also known as Vitamin B5, is the biological precursor to Coenzyme A (CoA), a vital cofactor in numerous metabolic pathways, including the Krebs cycle and the synthesis and oxidation of fatty acids. The use of stable isotope-labeled pantothenic acid, specifically with ¹³C and ¹⁵N, allows for precise tracking and quantification in complex biological systems, overcoming the challenges associated with background levels of the natural vitamin. This guide outlines the primary methods for producing and purifying high-purity ¹³C,¹⁵N-labeled pantothenic acid for research applications.

Synthesis Methodologies

Two primary approaches exist for the synthesis of ¹³C,¹⁵N-labeled pantothenic acid: biosynthesis and chemical synthesis.

Biosynthesis via Stable Isotope Labeling by Essential Nutrients in Cell Culture (SILEC)

A robust method for producing biologically active, labeled pantothenic acid is through cell culture, where the isotopic label is incorporated into Coenzyme A and its derivatives.

Experimental Protocol:

-

Cell Culture: Murine hepatocytes (e.g., Hepa 1c1c7) are cultured in a specialized RPMI 1640 medium that omits standard pantothenate.

-

Labeling: The medium is supplemented with [¹³C₃,¹⁵N₁]-pantothenate. To enhance labeling efficiency, charcoal-dextran-stripped fetal bovine serum (FBS) is recommended due to its low content of unlabeled pantothenate.

-

Incorporation: Cells are passaged multiple times (typically three passages) in the labeling medium to achieve high incorporation of the stable isotopes into the cellular CoA pool. Greater than 99% incorporation of [¹³C₃,¹⁵N₁]-pantothenate can be achieved.[1][2]

-

Extraction of Labeled CoA Species:

-

Harvest the cultured cells.

-

Extract the CoA species using a suitable method, such as sonication in 10% trichloroacetic acid (TCA).

-

-

Hydrolysis to Labeled Pantothenic Acid: To obtain free ¹³C,¹⁵N-labeled pantothenic acid, the extracted CoA must be hydrolyzed. This can be achieved enzymatically. For the quantification of total pantothenic acid from its conjugates, an overnight incubation with pigeon liver pantetheinase and alkaline phosphatase can be employed.[3]

Chemical Synthesis

Chemical synthesis offers a more direct route to ¹³C,¹⁵N-labeled pantothenic acid, typically involving the coupling of an isotopically labeled β-alanine moiety with pantoic acid or its lactone form.

Conceptual Experimental Protocol:

The industrial synthesis of pantothenic acid involves the condensation of pantolactone with a salt of β-alanine.[3] A similar strategy can be employed using isotopically labeled β-alanine.

-

Precursor Acquisition:

-

¹³C,¹⁵N-β-alanine: This key precursor is commercially available with high isotopic purity (e.g., 99 atom % ¹³C, 98 atom % ¹⁵N).

-

D-Pantolactone: This can be synthesized from isobutyraldehyde, formaldehyde, and a cyanide source, followed by resolution of the racemic pantolactone.

-

-

Coupling Reaction:

-

Dissolve ¹³C,¹⁵N-β-alanine in a suitable solvent such as methanol or ethanol to form its salt (e.g., sodium or calcium salt).

-

Add D-pantolactone to the reaction mixture.

-

The reaction is typically carried out at an elevated temperature (e.g., reflux) for several hours.

-

Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC).

-

-

Work-up and Initial Purification:

-

Upon completion, the reaction mixture is cooled.

-

If an acid catalyst was used, it is neutralized with a base (e.g., sodium carbonate).

-

The solvent is removed under reduced pressure.

-

The resulting residue can be subjected to an initial purification step, such as extraction with a suitable organic solvent (e.g., ethyl acetate) to remove nonpolar impurities.

-

Purification Protocols

High purity of the labeled pantothenic acid is critical for its use in sensitive analytical applications.

Purification of Biosynthetically Produced Pantothenic Acid

For labeled pantothenic acid obtained from cell culture extracts, a multi-step purification is necessary.

Experimental Protocol: Solid-Phase Extraction (SPE)

-

Sample Preparation: The supernatant from the cell extract is used for purification.

-

SPE Column Conditioning: An Oasis HLB SPE column is conditioned sequentially with methanol and water.

-

Loading: The sample supernatant is loaded onto the conditioned SPE column.

-

Washing: The column is washed with water to remove hydrophilic impurities.

-

Elution: The labeled compounds are eluted with methanol containing an appropriate buffer, such as 25 mM ammonium acetate.

-

Drying and Reconstitution: The eluted fraction is dried under a stream of nitrogen and then reconstituted in a suitable solvent for analysis.

Purification of Chemically Synthesized Pantothenic Acid

Purification of the product from a chemical synthesis reaction focuses on removing unreacted starting materials and reaction byproducts.

Experimental Protocol: Crystallization and Chromatographic Purification

-

Crystallization:

-

The crude product from the synthesis work-up can often be purified by crystallization.

-

Dissolve the crude material in a minimal amount of a hot solvent (e.g., ethanol) and allow it to cool slowly. The ¹³C,¹⁵N-labeled pantothenic acid salt may crystallize out.

-

Collect the crystals by filtration. Multiple recrystallizations may be necessary to achieve high purity.

-

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

-

For very high purity, RP-HPLC is the method of choice.

-

Sample Preparation: Dissolve the synthesized product in the mobile phase.

-

Chromatographic Conditions:

-

Column: A C18 column is typically used.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a suitable wavelength (e.g., ~210 nm) or mass spectrometry for fraction collection.

-

-

Fraction Collection and Processing: Collect the fractions corresponding to the labeled pantothenic acid peak. Pool the pure fractions and remove the solvent by lyophilization or evaporation under reduced pressure.

-

Quantitative Data and Quality Control

The quality and quantification of the synthesized ¹³C,¹⁵N-labeled pantothenic acid are paramount. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose.

| Parameter | Method | Typical Values/Results | Reference |

| Isotopic Incorporation | LC-MS/MS | >99% for biosynthetic labeling in cell culture. | [1][2] |

| Recovery from Starch | Stable Isotope Dilution Assay | 97.5% to 99.4% | [4] |

| Intra-assay Coefficient of Variation (Corn Flour) | Stable Isotope Dilution Assay | 8.5% (free), 15.3% (total) | [3] |

| Linearity of Calibration (in fortified foods) | UPLC-MS/MS | r² = 0.9998 (0.08 to 1.2 µg/mL) | |

| Recovery in Fortified Foods | UPLC-MS/MS | 95% to 106% |

Visualization of Pathways and Workflows

Biosynthesis of Coenzyme A from Pantothenic Acid

The following diagram illustrates the five-step enzymatic pathway for the biosynthesis of Coenzyme A from pantothenic acid.

Caption: Enzymatic conversion of pantothenic acid to Coenzyme A.

General Workflow for Chemical Synthesis and Purification

This diagram outlines the logical steps for the chemical synthesis and subsequent purification of ¹³C,¹⁵N-labeled pantothenic acid.

Caption: Workflow for chemical synthesis and purification.

References

The Role of Pantothenic Acid-13C3,15N in Metabolic Flux Analysis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of Pantothenic acid-13C3,15N as a stable isotope tracer in metabolic flux analysis (MFA). It details the core principles, experimental methodologies, data interpretation, and applications in biomedical research and drug development, with a focus on elucidating the dynamics of Coenzyme A (CoA) metabolism.

Core Principles: Tracing Coenzyme A Metabolism with Pantothenic Acid-13C3,15N

Metabolic flux analysis is a powerful technique for quantifying the rates of metabolic reactions within a biological system.[1] The use of stable isotope tracers, such as Pantothenic acid-13C3,15N, allows researchers to track the flow of atoms through metabolic pathways, providing a dynamic understanding of cellular physiology.

Pantothenic acid, also known as vitamin B5, is the essential precursor for the biosynthesis of Coenzyme A (CoA), a vital cofactor in numerous metabolic processes, including the Krebs cycle, fatty acid metabolism, and the synthesis of hormones and neurotransmitters.[2][3] Mammalian cells cannot synthesize pantothenic acid de novo and rely on uptake from the extracellular environment. This dependency is exploited in a technique analogous to Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), known as Stable Isotope Labeling by Essential Nutrients in Cell Culture (SILEC) .

In the SILEC method, standard pantothenic acid in the cell culture medium is replaced with its isotopically labeled counterpart, Pantothenic acid-13C3,15N. The cells take up this labeled precursor and incorporate it into their CoA pool. The 13C and 15N isotopes act as a tag, allowing for the precise tracking and quantification of CoA and its various thioester derivatives (acyl-CoAs) using mass spectrometry. This approach enables the accurate measurement of CoA pool sizes, synthesis and degradation rates, and the flux through CoA-dependent pathways.

Experimental Protocols

Stable Isotope Labeling by Essential Nutrients in Cell Culture (SILEC) for Acyl-CoA Analysis

This protocol is adapted from established methodologies for generating and using isotopically labeled CoA mass spectrometry standards.

Materials:

-

Mammalian or insect cell line of interest

-

Pantothenic acid-free cell culture medium

-

Pantothenic acid-13C3,15N (hemicalcium salt)

-

Charcoal-stripped fetal bovine serum (FBS)

-

Phosphate-buffered saline (PBS), ice-cold

-

10% (w/v) trichloroacetic acid (TCA) or 5% (w/v) sulfosalicylic acid (SSA) for extraction

-

Solid-phase extraction (SPE) cartridges

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

-

Cell Culture and Labeling:

-

Culture cells in standard pantothenic acid-containing medium to the desired confluency.

-

To initiate labeling, replace the standard medium with pantothenic acid-free medium supplemented with Pantothenic acid-13C3,15N. A typical concentration is 1 mg/L.

-

Supplement the medium with charcoal-stripped FBS to minimize the concentration of unlabeled pantothenic acid.

-

Culture the cells for a sufficient duration to achieve near-complete labeling of the CoA pool. This typically requires several cell passages (e.g., 3 passages for >99% labeling efficiency).

-

-

Metabolite Extraction:

-

Aspirate the culture medium and wash the cells twice with ice-cold PBS.

-

For adherent cells, add ice-cold 10% TCA or 5% SSA directly to the culture dish, scrape the cells, and collect the lysate. For suspension cells, pellet the cells by centrifugation and resuspend in the extraction solution.

-

Incubate the lysate on ice for 15 minutes to precipitate proteins.

-

Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C.

-

Collect the supernatant containing the acyl-CoAs.

-

-

Sample Preparation for LC-MS/MS:

-

Condition an SPE cartridge according to the manufacturer's instructions.

-

Load the supernatant onto the SPE cartridge.

-

Wash the cartridge to remove interfering substances.

-

Elute the acyl-CoAs using an appropriate elution buffer.

-

Dry the eluate under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis.

-

LC-MS/MS Analysis of Labeled Acyl-CoAs

Instrumentation:

-

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

A triple quadrupole or high-resolution mass spectrometer capable of multiple reaction monitoring (MRM) or parallel reaction monitoring (PRM).

Chromatography:

-

Use a C18 reversed-phase column suitable for the separation of acyl-CoAs.

-

Employ a gradient elution with mobile phases typically consisting of an aqueous solution with an ion-pairing agent (e.g., formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).

Mass Spectrometry:

-

Operate the mass spectrometer in positive ion mode.

-

Use electrospray ionization (ESI) as the ion source.

-

For quantification, monitor the specific precursor-to-product ion transitions for both the unlabeled (endogenous) and the 13C3,15N-labeled (internal standard) acyl-CoAs. The labeled species will have a mass shift of +4 Da.

Data Presentation: Quantitative Analysis of Acyl-CoA Pools

The SILEC methodology with Pantothenic acid-13C3,15N enables the precise quantification of various acyl-CoA species. The following table summarizes representative MRM transitions for the analysis of selected short-chain acyl-CoAs.

| Acyl-CoA Species | Unlabeled Precursor Ion (m/z) | Labeled Precursor Ion (m/z) | Product Ion (m/z) |

| Coenzyme A (Free) | 768.1 | 772.1 | 261.0 |

| Acetyl-CoA | 810.1 | 814.1 | 303.0 |

| Propionyl-CoA | 824.1 | 828.1 | 317.0 |

| Succinyl-CoA | 868.1 | 872.1 | 361.0 |

| Malonyl-CoA | 854.1 | 858.1 | 347.0 |

| HMG-CoA | 912.2 | 916.2 | 405.1 |

This data is illustrative and specific transitions should be optimized for the instrument in use.

By spiking a known amount of the labeled acyl-CoA internal standard into the sample, a standard curve can be generated to determine the absolute concentration of the endogenous, unlabeled acyl-CoA.

Mandatory Visualizations

Coenzyme A Biosynthesis and its Central Role in Metabolism

Caption: Biosynthesis of Coenzyme A from Pantothenic acid and its central role in metabolism.

Experimental Workflow for SILEC-based Metabolic Flux Analysis

Caption: Workflow for SILEC using Pantothenic Acid-13C3,15N for metabolic flux analysis.

MYC-driven Upregulation of Pantothenic Acid Metabolism in Cancer

Caption: MYC oncogene upregulates pantothenic acid uptake and CoA synthesis to fuel tumor growth.

Applications in Drug Development and Disease Research

The ability to accurately quantify CoA metabolism using Pantothenic acid-13C3,15N has significant implications for drug development and the study of various diseases.

Target Identification and Validation

Many enzymes involved in CoA and acyl-CoA metabolism are potential drug targets for diseases such as cancer, obesity, and diabetes.[4][5][6] For instance, acetyl-CoA carboxylase (ACC), which catalyzes the first committed step in fatty acid synthesis, is a target for the development of drugs against metabolic syndrome.[4][6] Metabolic flux analysis using Pantothenic acid-13C3,15N can be employed to:

-

Validate the on-target effects of a drug: By treating cells with a novel ACC inhibitor and tracing the flux from labeled pantothenic acid, researchers can confirm that the drug indeed reduces the flux towards fatty acid synthesis.

-

Identify metabolic vulnerabilities: In cancer cells, which often exhibit altered metabolism, tracing CoA metabolism can reveal pathways that are essential for tumor growth and survival, thereby identifying novel therapeutic targets.[5] A recent study demonstrated that the MYC oncogene drives the uptake of pantothenic acid to fuel the Krebs cycle and support tumor progression in breast cancer, highlighting the enzymes in this pathway as potential drug targets.

Understanding Drug Mechanisms of Action and Resistance

Metabolic reprogramming is a common mechanism of both drug action and the development of drug resistance. By quantifying the changes in CoA-related metabolic fluxes in response to a drug, researchers can gain insights into its mechanism of action. For example, if a drug is found to alter the flux through the TCA cycle, this could indicate an effect on mitochondrial function.

Furthermore, if cancer cells develop resistance to a particular therapy, MFA can be used to identify the metabolic adaptations that allow the cells to survive. This knowledge can then be used to develop combination therapies that target these resistance pathways.

Studying Metabolic Disorders

Dysregulation of CoA metabolism is implicated in a range of metabolic disorders. For example, defects in fatty acid oxidation can lead to serious health problems. Pantothenic acid-13C3,15N tracing can be used in cellular and animal models of these diseases to:

-

Pinpoint the specific enzymatic steps that are impaired.

-

Assess the efficacy of therapeutic interventions aimed at restoring normal metabolic function.

-

Understand the complex interplay between different metabolic pathways in the context of the disease.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. imrpress.com [imrpress.com]

- 3. Studies of pantothenic acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Acetyl-coenzyme A carboxylases: versatile targets for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Acetyl-CoA metabolism as a therapeutic target for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Acetyl-CoA carboxylase (ACC) as a therapeutic target for metabolic syndrome and recent developments in ACC1/2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Stable Isotope Labeling with Essential Nutrients

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of stable isotope labeling (SIL) with essential nutrients, a powerful technology for quantitative analysis of dynamic cellular processes. From fundamental principles to detailed experimental protocols and data interpretation, this document serves as a technical resource for researchers, scientists, and professionals in drug development.

Core Principles of Stable Isotope Labeling

Stable isotope labeling is a technique that introduces non-radioactive, "heavy" isotopes of elements like carbon (¹³C), nitrogen (¹⁵N), and hydrogen (²H, deuterium) into molecules.[1] These labeled essential nutrients, such as amino acids, glucose, and fatty acids, are supplied to cells or organisms and become incorporated into newly synthesized proteins, metabolites, and other biomolecules.[2][3] Because stable isotopes are chemically identical to their naturally abundant counterparts, they do not perturb cellular functions.[4] The mass difference imparted by the heavy isotopes allows for the differentiation and quantification of labeled versus unlabeled molecules using mass spectrometry (MS).[5] This enables the precise measurement of various cellular processes, including protein synthesis and turnover, metabolic fluxes, and the fate of drug compounds.[4][6]

Key Methodologies

Several SIL-based methodologies have been developed for a range of applications. The most prominent include Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for quantitative proteomics and metabolic flux analysis (MFA) for dissecting metabolic pathways.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a widely used metabolic labeling strategy in quantitative proteomics.[7] In a typical SILAC experiment, two populations of cells are cultured in media that are identical except for one containing a "light" (natural abundance) essential amino acid (e.g., L-arginine) and the other containing a "heavy" counterpart (e.g., ¹³C₆-L-arginine).[5] After a number of cell divisions, the heavy amino acid is fully incorporated into the proteome of the "heavy" cell population.[8] The two cell populations can then be subjected to different experimental conditions (e.g., drug treatment vs. control). Subsequently, the cell lysates are combined, and the proteins are extracted, digested, and analyzed by mass spectrometry.[9] The relative abundance of a protein between the two conditions is determined by the ratio of the intensities of the "heavy" and "light" peptide pairs in the mass spectrum.[5]

Metabolic Flux Analysis (MFA)

¹³C-MFA is a powerful technique for quantifying the rates of intracellular metabolic reactions, or fluxes.[10] This method involves culturing cells in the presence of a ¹³C-labeled substrate, most commonly glucose or glutamine.[11] As the labeled substrate is metabolized, the ¹³C atoms are incorporated into downstream metabolites.[10] By measuring the mass isotopologue distribution (MID) of these metabolites using MS or nuclear magnetic resonance (NMR), it is possible to deduce the relative contributions of different metabolic pathways to their production.[12] This provides a detailed snapshot of the cell's metabolic state and how it is altered by genetic or environmental perturbations.[11]

Data Presentation: Quantitative Insights

The quantitative power of stable isotope labeling is a key advantage. The following tables summarize representative data from studies utilizing these techniques.

Protein Turnover Rates in HeLa Cells Determined by Dynamic SILAC

Dynamic SILAC, or pulse-SILAC, is used to measure the rates of protein synthesis and degradation. In this approach, cells are switched from a "light" to a "heavy" medium, and the incorporation of the heavy label into proteins is monitored over time. The average turnover rate for HeLa proteins is approximately 20 hours.[13]

| Protein | Gene | Half-life (hours)[13][14] |

| Histone H4 | HIST1H4A | > 72 |

| Actin, cytoplasmic 1 | ACTB | 48.5 |

| Tubulin alpha-1A chain | TUBA1A | 35.2 |

| Pyruvate kinase PKM | PKM | 28.7 |

| Glyceraldehyde-3-phosphate dehydrogenase | GAPDH | 22.1 |

| Cyclin-dependent kinase 1 | CDK1 | 10.5 |

| Ornithine decarboxylase | ODC1 | 1.8 |

Metabolic Flux Map of Central Carbon Metabolism in A549 Lung Cancer Cells

¹³C-MFA can be used to quantify the flux through central carbon metabolism. The data below shows the relative flux rates in A549 lung cancer cells cultured with [1,2-¹³C]glucose, normalized to the glucose uptake rate. This reveals the high glycolytic rate characteristic of many cancer cells (the Warburg effect).[10]

| Reaction | Relative Flux (%)[10][15] |

| Glucose Uptake | 100 |

| Glycolysis (Glucose -> Pyruvate) | 85 |

| Pentose Phosphate Pathway (oxidative) | 10 |

| Pyruvate -> Lactate | 75 |

| Pyruvate -> Acetyl-CoA (PDH) | 8 |

| Anaplerosis (Pyruvate -> OAA) | 2 |

| TCA Cycle (Citrate -> Oxaloacetate) | 7 |

Comparison of Quantitative Proteomics Techniques: SILAC vs. TMT

SILAC and Tandem Mass Tags (TMT) are both popular methods for quantitative proteomics. While SILAC is a metabolic labeling approach, TMT is a chemical labeling method that can be used to multiplex up to 18 samples. The table below presents a hypothetical comparison of protein expression changes upon drug treatment as measured by both techniques.

| Protein | Gene | SILAC Ratio (Drug/Control) | TMT Ratio (Drug/Control) |

| Protein A | GENEA | 2.1 | 2.0 |

| Protein B | GENEB | 0.5 | 0.6 |

| Protein C | GENEC | 1.1 | 1.0 |

| Protein D | GENED | 3.5 | 3.3 |

| Protein E | GENEE | 0.8 | 0.9 |

Experimental Protocols

This section provides detailed methodologies for key experiments using stable isotope labeling.

SILAC for Quantitative Proteomics

1. Cell Culture and Labeling:

-

Culture two populations of cells in parallel. For the "light" population, use standard DMEM. For the "heavy" population, use DMEM lacking L-arginine and L-lysine, supplemented with ¹³C₆-L-arginine and ¹³C₆,¹⁵N₂-L-lysine.[16]

-

Subculture cells for at least five passages to ensure complete incorporation of the heavy amino acids.[16]

2. Cell Lysis and Protein Extraction:

-

After experimental treatment, wash cells twice with ice-cold PBS.

-

Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[16]

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.[16]

3. Protein Digestion:

-

Combine equal amounts of protein from the "light" and "heavy" cell lysates.

-

Reduce the protein disulfide bonds with DTT and alkylate the cysteine residues with iodoacetamide.

-

Digest the proteins into peptides using trypsin overnight at 37°C.[17]

4. Mass Spectrometry Analysis:

-

Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

The mass spectrometer will detect pairs of "light" and "heavy" peptides, which are chemically identical but differ in mass.

5. Data Analysis:

-

Use specialized software to identify the peptides and quantify the intensity ratio of the heavy and light peptide pairs.

-

The ratio of these intensities reflects the relative abundance of the protein in the two samples.

¹³C Metabolic Flux Analysis

1. Isotopic Labeling Experiment:

-

Culture cells in a chemically defined medium where the primary carbon source (e.g., glucose) is replaced with its ¹³C-labeled counterpart (e.g., [U-¹³C₆]-glucose).[12]

-

It is crucial to maintain cells in a metabolic and isotopic steady state.[12]

2. Metabolite Extraction:

-

Rapidly quench metabolism by aspirating the medium and adding ice-cold 80% methanol.[6]

-

Scrape the cells and collect the cell-methanol mixture.

-

Centrifuge to pellet the cell debris and collect the supernatant containing the metabolites.[6]

3. Sample Preparation and Analysis:

-

Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

-

Derivatize the metabolites if necessary for gas chromatography-mass spectrometry (GC-MS) analysis.

-

Analyze the samples by GC-MS or LC-MS to determine the mass isotopologue distribution of the metabolites.[6]

4. Computational Flux Estimation:

-

Use specialized software to input the measured mass isotopologue distributions and a stoichiometric model of the metabolic network.

-

The software will then calculate the intracellular metabolic fluxes that best fit the experimental data.[12]

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows.

Signaling Pathway Diagrams

Caption: Insulin signaling pathway showing key phosphorylation events.

Caption: Overview of the mTOR signaling network.

Experimental Workflow Diagrams

Caption: General experimental workflow for a SILAC experiment.

Caption: Workflow for an ADME study using stable isotope labeling.

Applications in Drug Development

Stable isotope labeling is an invaluable tool throughout the drug development pipeline, from target identification to clinical trials.

Target Engagement and Mechanism of Action

SILAC-based proteomics can be used to identify the protein targets of a drug and elucidate its mechanism of action. By comparing the proteomes of cells treated with a drug versus a control, researchers can identify proteins whose expression, modification, or interactions are altered by the compound.

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

Stable isotope-labeled drugs are frequently used in ADME studies to trace the fate of a drug candidate in vivo.[4][16] By administering a labeled version of the drug, researchers can use mass spectrometry to track its absorption into the bloodstream, distribution to various tissues, metabolism into different chemical forms, and eventual excretion from the body.[4] This information is critical for assessing the safety and efficacy of a new drug.

Pharmacodynamic Biomarker Discovery

Changes in protein turnover or metabolic fluxes in response to drug treatment can serve as sensitive pharmacodynamic biomarkers.[15] These biomarkers can be used in clinical trials to monitor the biological effects of a drug and to determine the optimal dose.

Conclusion

Stable isotope labeling with essential nutrients offers a robust and versatile platform for quantitative biological research. The ability to precisely measure dynamic cellular processes provides unparalleled insights into the mechanisms of disease and the effects of therapeutic interventions. For researchers, scientists, and drug development professionals, mastering these techniques is essential for advancing our understanding of complex biological systems and for the development of new and effective medicines.

References

- 1. scispace.com [scispace.com]

- 2. Drug metabolite identification: stable isotope methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. metsol.com [metsol.com]

- 5. benchchem.com [benchchem.com]

- 6. shimadzu.com [shimadzu.com]

- 7. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Time-resolved Analysis of Proteome Dynamics by Tandem Mass Tags and Stable Isotope Labeling in Cell Culture (TMT-SILAC) Hyperplexing - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chempep.com [chempep.com]

- 10. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mapping cancer cell metabolism with13C flux analysis: Recent progress and future challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. A Quantitative Spatial Proteomics Analysis of Proteome Turnover in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. benchchem.com [benchchem.com]

- 16. SILAC Protocol for Global Phosphoproteomics Analysis - Creative Proteomics [creative-proteomics.com]

- 17. info.gbiosciences.com [info.gbiosciences.com]

An In-depth Technical Guide to CAS 356786-94-2: Properties, Structure, and Application of an Isotopic Analog of Vitamin B5

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, structure, and applications of the compound identified by CAS number 356786-94-2. This molecule is the isotopically labeled form of D-Pantothenic acid, specifically D-Pantothenic acid-13C3,15N hemicalcium salt. A vital tool in analytical chemistry and metabolic research, this stable isotope-labeled standard is instrumental for the precise quantification of Vitamin B5 in diverse biological and nutritional matrices. This document details its physicochemical characteristics, provides an in-depth look at its primary application in stable isotope dilution assays coupled with mass spectrometry, and outlines the biological context of its unlabeled counterpart in the essential Coenzyme A biosynthesis pathway. Experimental protocols and data are presented to offer a practical resource for researchers in the fields of nutrition, pharmacology, and analytical biochemistry.

Chemical Identity and Physicochemical Properties

The compound with CAS number 356786-94-2 is a stable isotope-labeled version of D-Pantothenic acid (Vitamin B5), specifically D-Pantothenic acid-13C3,15N hemicalcium salt. The incorporation of three Carbon-13 isotopes and one Nitrogen-15 isotope provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification methods.[1]

Structure

The chemical structure of D-Pantothenic acid consists of a pantoic acid moiety linked to a β-alanine moiety via an amide bond. In the isotopically labeled form (CAS 356786-94-2), the labeled atoms are located within the β-alanine portion of the molecule.

Chemical Structure of D-Pantothenic acid-13C3,15N hemicalcium salt

Physicochemical Data

The following tables summarize the key physicochemical properties of both the isotopically labeled compound and its natural, unlabeled counterpart, D-Pantothenic acid hemicalcium salt.

Table 1: Properties of D-Pantothenic acid-13C3,15N hemicalcium salt (CAS: 356786-94-2)

| Property | Value | Reference |

| Molecular Formula | C₁₈H₃₂¹³C₃¹⁵N₂CaO₁₀ | |

| Molecular Weight | ~481.5 g/mol | |

| Appearance | White to off-white solid | [2] |

| Primary Application | Internal standard for quantitative analysis | [3][4] |

Table 2: Physicochemical Properties of D-Pantothenic acid hemicalcium salt (Unlabeled, CAS: 137-08-6)

| Property | Value | Reference |

| Molecular Formula | C₁₈H₃₂CaN₂O₁₀ | [5] |

| Molecular Weight | 476.5 g/mol | [5] |

| Melting Point | 195-196 °C (decomposes) | [6] |

| Solubility | Water: 100 mg/mL | [7] |

| DMSO: ≥ 100 mg/mL | [7] | |

| Appearance | White powder, hygroscopic | [8] |

| pH (50 mg/mL in H₂O) | 6.8 - 8.0 | [9] |

| Optical Rotation | [α]20/D +25° to +28.5° (c=5 in water) | [8] |

Biological Significance: The Role of Pantothenic Acid in Coenzyme A Biosynthesis

D-Pantothenic acid is an essential nutrient, serving as the precursor for the biosynthesis of Coenzyme A (CoA), a fundamental cofactor in all living organisms.[10][11] CoA plays a critical role in numerous metabolic pathways, including the Krebs cycle, fatty acid synthesis and oxidation, and the metabolism of carbohydrates and proteins.[10] The synthesis of CoA from pantothenic acid is a five-step enzymatic process.[2]

Coenzyme A Biosynthesis Pathway

The pathway for the conversion of Pantothenic Acid to Coenzyme A involves the sequential action of five key enzymes.

Application in Quantitative Analysis: Stable Isotope Dilution Assay

The primary application of CAS 356786-94-2 is as an internal standard in stable isotope dilution assays (SIDA) for the accurate quantification of pantothenic acid in various samples, including food, beverages, and biological fluids.[3][4] This method, typically employing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offers high specificity and sensitivity.[12]

Experimental Workflow for Pantothenic Acid Quantification

The general workflow for the quantification of pantothenic acid using a stable isotope dilution assay is depicted below.

Detailed Experimental Protocols

This protocol is a composite based on methodologies described in the literature for the analysis of total pantothenic acid in food matrices.[3][13]

1. Sample Preparation and Spiking:

-

Homogenize a known weight of the food sample.

-

Accurately weigh a subsample into a centrifuge tube.

-

Add a precise amount of a standard solution of D-Pantothenic acid-13C3,15N hemicalcium salt (CAS 356786-94-2).

2. Enzymatic Hydrolysis:

-

To release pantothenic acid from its bound forms (e.g., Coenzyme A), add a solution containing alkaline phosphatase and pantetheinase.[3]

-

Incubate the mixture overnight at 37°C to ensure complete hydrolysis.

3. Extraction:

-

Precipitate proteins by adding an appropriate organic solvent (e.g., methanol or acetonitrile).

-

Vortex the mixture thoroughly and centrifuge to pellet the precipitated solids.

-

Collect the supernatant for analysis.

4. LC-MS/MS Analysis:

-

Inject the supernatant into an LC-MS/MS system.

-

Liquid Chromatography: Separate the analyte from matrix components using a suitable C18 column with a gradient elution of mobile phases such as water with formic acid and acetonitrile with formic acid.

-

Tandem Mass Spectrometry: Use electrospray ionization (ESI) in positive mode. Monitor the specific mass transitions for both native pantothenic acid and the 13C3,15N-labeled internal standard.

5. Quantification:

-

Calculate the ratio of the peak area of the native pantothenic acid to the peak area of the labeled internal standard.

-

Determine the concentration of pantothenic acid in the original sample by comparing this ratio to a calibration curve prepared with known concentrations of unlabeled pantothenic acid and a constant concentration of the internal standard.

This protocol is based on studies investigating nutrient salvage pathways in the parasite Toxoplasma gondii.[8][14]

1. Cell Culture and Infection:

-

Culture human foreskin fibroblasts (HFF) to confluence in appropriate cell culture medium.

-

Infect the HFF monolayer with Toxoplasma gondii tachyzoites.

2. Isotope Labeling:

-

After a period of infection, replace the culture medium with a pantothenate-free medium.

-

Add a known concentration of D-Pantothenic acid-13C3,15N hemicalcium salt (CAS 356786-94-2) to the medium.

-

Incubate the cells for a defined period to allow for the uptake of the labeled pantothenate by the parasites.

3. Metabolite Extraction:

-

Wash the infected cell monolayer with ice-cold phosphate-buffered saline (PBS) to remove extracellular labeled pantothenate.

-

Lyse the cells and parasites and extract the intracellular metabolites using a suitable solvent system (e.g., a mixture of methanol, acetonitrile, and water).

4. LC-MS/MS Analysis:

-

Analyze the metabolite extract by LC-MS/MS to detect and quantify the amount of intracellular D-Pantothenic acid-13C3,15N.

5. Data Analysis:

-

The amount of detected labeled pantothenate provides a direct measure of the parasite's ability to import this essential nutrient from the host cell environment.

Conclusion

D-Pantothenic acid-13C3,15N hemicalcium salt (CAS 356786-94-2) is an indispensable tool for researchers requiring accurate and precise quantification of Vitamin B5. Its application in stable isotope dilution assays with mass spectrometry represents the gold standard for the analysis of this essential nutrient in complex matrices. A thorough understanding of its properties, along with the biological context of pantothenic acid in the Coenzyme A biosynthesis pathway, enables its effective use in nutritional science, clinical diagnostics, and metabolic research. The detailed protocols and data presented in this guide serve as a valuable resource for the scientific community, facilitating further advancements in these fields.

References

- 1. researchgate.net [researchgate.net]

- 2. Coenzyme A - Wikipedia [en.wikipedia.org]

- 3. Pantothenic acid quantification by a stable isotope dilution assay based on liquid chromatography-tandem mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]

- 4. imrpress.com [imrpress.com]

- 5. D-Pantothenic acid hemicalcium salt | C18H32CaN2O10 | CID 11306073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. D-Pantothenic acid hemicalcium salt | TargetMol [targetmol.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. D -Pantothenic acid = 98.0 137-08-6 [sigmaaldrich.com]

- 10. Biosynthesis of Pantothenic Acid and Coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biosynthesis of Pantothenic Acid and Coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Pantothenic Acid Biosynthesis in the Parasite Toxoplasma gondii: a Target for Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

Core Topic: Labeled Pantothenic Acid for Studying Coenzyme A Metabolism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Pantothenic acid, also known as vitamin B5, is a water-soluble vitamin essential to all forms of life.[1][2] Its primary biological role is to serve as the precursor for the synthesis of Coenzyme A (CoA), a fundamental cofactor involved in over 70 enzymatic pathways.[3] CoA and its thioester derivatives, such as acetyl-CoA and succinyl-CoA, are critical for numerous metabolic processes, including the citric acid cycle, fatty acid synthesis and degradation, and the synthesis of phospholipids and steroid hormones.[1][2][4]

Given the centrality of CoA in cellular metabolism, understanding its synthesis, degradation, and flux is paramount for research in metabolic diseases, neurodegeneration, and drug development.[5] The study of CoA metabolism is significantly advanced by the use of isotopically labeled pantothenic acid. Since mammalian and insect cells cannot synthesize pantothenic acid de novo, they must acquire it from their environment.[5][6] This dependency allows researchers to introduce labeled pantothenic acid into cell cultures, which is then exclusively incorporated into the cellular CoA pool. This technique, known as Stable Isotope Labeling by Essential Nutrients in Cell Culture (SILEC), enables precise tracing and quantification of CoA and its derivatives, providing a powerful tool for metabolic flux analysis.[5][6][7]

This guide provides a comprehensive overview of the methodologies, data, and applications of labeled pantothenic acid in the study of CoA metabolism.

Coenzyme A Biosynthesis Pathway from Pantothenic Acid

The synthesis of CoA from pantothenic acid is a five-step enzymatic process that occurs in all organisms.[4][8] The pathway begins with the phosphorylation of pantothenic acid by pantothenate kinase (PanK), which is the primary rate-limiting and most regulated step in the pathway.[1][8][9] The subsequent steps involve the addition of cysteine, a decarboxylation reaction, the addition of an AMP moiety, and a final phosphorylation to yield the mature CoA molecule.[1][4] Introducing pantothenic acid with isotopic labels (e.g., ¹³C and ¹⁵N) allows these labels to be incorporated directly into the resulting CoA molecules.[6][10]

References

- 1. Biosynthesis of Pantothenic Acid and Coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pantothenic Acid | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 3. eujournal.org [eujournal.org]

- 4. Pantothenic acid - Wikipedia [en.wikipedia.org]

- 5. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Production of stable isotope-labeled acyl-coenzyme A thioesters by yeast stable isotope labeling by essential nutrients in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. Regulation of pantothenate kinase by coenzyme A and its thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Isotopic Enrichment Strategies for Pantothenic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the strategies for the isotopic enrichment of pantothenic acid (Vitamin B5). It details the core methodologies for chemical and biosynthetic labeling, experimental protocols for synthesis and analysis, and applications in metabolic research and drug development. Quantitative data is summarized for comparative analysis, and key pathways and workflows are visualized to facilitate understanding.

Introduction to Isotopic Labeling of Pantothenic Acid

Isotopic labeling of pantothenic acid, a precursor to the essential cofactor Coenzyme A (CoA), is a powerful technique for tracing its metabolic fate in biological systems.[1] By replacing specific atoms with their heavier, stable isotopes (e.g., ²H, ¹³C, ¹⁵N), researchers can distinguish the labeled molecules from their endogenous counterparts using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This enables the precise quantification of metabolic fluxes, the elucidation of biosynthetic pathways, and the assessment of drug effects on CoA metabolism.[2][3]

The most common applications for isotopically labeled pantothenic acid include:

-

Metabolic Flux Analysis (MFA): To quantify the rate of CoA biosynthesis and the contributions of various pathways.[1][4][5]

-

Stable Isotope Dilution Assays: Using labeled pantothenic acid as an internal standard for accurate quantification in complex biological matrices.[6][7]

-

Drug Discovery and Development: To investigate the mechanism of action and metabolic effects of drugs targeting CoA-dependent pathways.[2]

-

Nutritional Science: To study the uptake, metabolism, and bioavailability of pantothenic acid and its precursors.[2]

Isotopic Enrichment Strategies

There are two primary strategies for producing isotopically labeled pantothenic acid: chemical synthesis and biosynthesis.

Chemical Synthesis

Chemical synthesis offers the flexibility to introduce isotopic labels at specific positions within the pantothenic acid molecule. The general approach involves the condensation of a labeled pantoic acid or β-alanine moiety.

A common strategy involves the synthesis of labeled β-alanine, which can then be coupled with pantolactone to form pantothenic acid. For instance, ¹⁵N-labeled β-alanine can be produced enzymatically.[8] Deuterium labels can be introduced through various deuteration reactions on precursor molecules.[9][10]

Available Labeled Precursors and Pantothenic Acid:

| Labeled Compound | Isotope(s) | Common Applications |

| D-(-)-Pantolactone-d6 | ²H | Precursor for deuterated pantothenic acid synthesis, metabolic flux analysis.[1][2] |

| [¹³C₃,¹⁵N₁]-Pantothenic acid | ¹³C, ¹⁵N | Internal standard for mass spectrometry, metabolic flux analysis.[3][11] |

| β-alanine-¹³C₃, ¹⁵N | ¹³C, ¹⁵N | Precursor for the synthesis of labeled pantothenic acid. |

| D-[3-³H]pantothenic acid | ³H | Radiotracer for metabolic studies.[12] |

Biosynthetic Methods

Biosynthetic approaches leverage cellular machinery to incorporate stable isotopes into pantothenic acid and its downstream metabolites. A prominent technique is Stable Isotope Labeling by Essential Nutrients in Cell Culture (SILEC) .[3] This method involves culturing cells in a medium where standard pantothenic acid is replaced with an isotopically labeled version, such as [¹³C₃,¹⁵N₁]-pantothenic acid.[3] The cells then utilize this labeled precursor to synthesize labeled CoA and its thioesters.[3][6]

Another biosynthetic approach utilizes microorganisms, such as E. coli strains engineered to be deficient in β-alanine synthesis, to produce labeled pantothenic acid from a labeled β-alanine precursor.[12]

Quantitative Data on Biosynthetic Labeling:

| Method | Organism/Cell Line | Labeled Precursor | Enrichment Efficiency | Reference |

| SILEC | Murine hepatocytes (Hepa 1c1c7) | [¹³C₃,¹⁵N₁]-pantothenate | >99% after 3 passages | [3] |

| SILEC | Pan6-deficient yeast cells | [¹³C₃,¹⁵N₁]-pantothenate | Highly efficient | [6] |

| Biosynthesis | E. coli strain DV1 (panD2 pan F1) | β-[3-³H]alanine | 85-90% conversion | [12] |

Experimental Protocols

General Protocol for Chemical Synthesis of Calcium Pantothenate

This protocol outlines the industrial synthesis of calcium pantothenate, which can be adapted for isotopic labeling by using labeled precursors.[13]

-

Formation of D,L-Pantolactone: This is achieved through the acid-catalyzed hydrolysis and intramolecular esterification of 2,4-dihydroxy-3,3-dimethylbutyronitrile.[13]

-

Resolution of Racemic Pantolactone: The D-(-) and L-(+) enantiomers are separated to isolate the biologically active D-isomer.

-

Synthesis of Calcium Pantothenate: D-pantolactone is reacted with a calcium salt of β-alanine to yield calcium pantothenate.[13] To introduce isotopic labels, a labeled form of β-alanine would be used in this step.

Protocol for Stable Isotope Labeling in Cell Culture (SILEC)

This protocol describes the labeling of mammalian cells with D-(-)-Pantolactone-d6 to trace its incorporation into the Coenzyme A pool.[2]

-

Cell Culture: Culture mammalian cells to approximately 80% confluency in standard complete medium.

-

Medium Exchange: Aspirate the standard medium, wash the cells with phosphate-buffered saline (PBS), and replace it with a pantothenic acid-free medium supplemented with D-(-)-Pantolactone-d6.

-

Incubation: Incubate the cells for a desired period to allow for the uptake and metabolism of the labeled precursor.

-

Cell Harvesting: Aspirate the labeling medium, wash the cells with ice-cold PBS, and then scrape the cells in the presence of liquid nitrogen to flash-freeze them. Store the cell pellets at -80°C until metabolite extraction.

Metabolite Extraction from Cell Pellets

This protocol is suitable for extracting polar metabolites, including pantothenic acid and Coenzyme A.[2]

-

Prepare Extraction Solvent: Pre-chill 80% methanol (LC-MS grade) to -80°C.

-

Metabolite Extraction: Add 500 µL of the cold 80% methanol to the frozen cell pellet. Vortex vigorously for 1 minute to lyse the cells and precipitate proteins.

-

Centrifugation: Centrifuge at high speed for 10-15 minutes at 4°C to pellet the precipitated proteins and cell debris.

-

Supernatant Collection: Carefully transfer the supernatant containing the metabolites to a new microcentrifuge tube.

-

Drying: Dry the metabolite extract using a centrifugal vacuum evaporator (e.g., SpeedVac). The dried extract can be stored at -80°C.

LC-MS/MS Analysis of Labeled Pantothenic Acid and CoA

This protocol outlines a general method for the analysis of isotopically labeled pantothenic acid and its metabolites.[2][3]

-

Sample Reconstitution: Reconstitute the dried metabolite extract in a suitable solvent, such as 50% methanol in water.

-

LC Separation: Inject the sample onto a reversed-phase C18 column. Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

MS/MS Detection: Operate the mass spectrometer in positive ion mode with electrospray ionization (ESI). Use Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) to detect the specific mass transitions for the unlabeled and labeled forms of pantothenic acid and Coenzyme A.

NMR Spectroscopy Analysis

NMR spectroscopy is used to confirm the position and extent of isotopic labeling.

-

Sample Preparation: Dissolve the purified labeled pantothenic acid in a deuterated solvent, such as D₂O.[1][2][14]

-

Data Acquisition: Acquire one-dimensional (1D) ¹H and ¹³C NMR spectra, as well as two-dimensional (2D) correlation spectra (e.g., HSQC, HMBC) as needed to assign all proton and carbon signals.[2][15]

-

Spectral Interpretation: Compare the spectra of the labeled compound to an unlabeled standard. The presence of ¹³C will result in splitting of adjacent ¹H signals (J-coupling), and the absence of ¹H signals in a ¹H NMR spectrum will confirm deuterium incorporation. The integration of signals can be used to quantify the level of enrichment.[14][16]

Visualizing Key Pathways and Workflows

Biosynthesis of Pantothenic Acid and Coenzyme A

Pantothenic acid is synthesized from pantoic acid and β-alanine.[17] It is then converted to Coenzyme A through a five-step enzymatic pathway.[18][19][20]

Caption: Biosynthesis of Pantothenic Acid and its conversion to Coenzyme A.

Experimental Workflow for Metabolic Flux Analysis

The general workflow for a metabolic flux analysis experiment using an isotopically labeled precursor is depicted below.[1][21][22][23]

Caption: General workflow for Metabolic Flux Analysis using stable isotopes.

Conclusion

Isotopic enrichment of pantothenic acid is an indispensable tool for researchers in the life sciences. Both chemical synthesis and biosynthetic methods provide effective means of producing labeled compounds for a variety of applications. The detailed protocols and workflows presented in this guide offer a solid foundation for the design and execution of experiments aimed at understanding the intricate roles of pantothenic acid and Coenzyme A in health and disease. The continued development of labeling strategies and analytical techniques will undoubtedly lead to further insights into cellular metabolism and accelerate the discovery of novel therapeutics.

References

- 1. depts.washington.edu [depts.washington.edu]

- 2. pure.psu.edu [pure.psu.edu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Enzymatic synthesis of some (15)N-labelled L-amino acids. | Sigma-Aldrich [merckmillipore.com]

- 9. benchchem.com [benchchem.com]

- 10. Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Preparation of high-specific-activity D-[3-3H]pantothenic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Isotope Enhanced Approaches in Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. NMR analysis of carboxylate isotopomers of 13C-metabolites by chemoselective derivatization with 15N-cholamine - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Pantothenic acid - Wikipedia [en.wikipedia.org]

- 18. Pantothenic Acid | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 19. Biosynthesis of Pantothenic Acid and Coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Biosynthesis of Pantothenic Acid and Coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 23. medchemexpress.com [medchemexpress.com]

Methodological & Application

LC-MS/MS method for pantothenic acid quantification using 13C3,15N standard

An LC-MS/MS method for the quantification of pantothenic acid in human plasma, utilizing a ¹³C₃,¹⁵N-labeled internal standard, has been developed and validated. This method offers high sensitivity and selectivity, making it suitable for clinical research and nutritional status assessment.

Introduction

Pantothenic acid (Vitamin B5) is an essential nutrient required for the synthesis of coenzyme A (CoA). Accurate measurement of pantothenic acid in biological matrices is crucial for diagnosing deficiencies and monitoring supplementation. This application note describes a robust and reliable LC-MS/MS method for the quantification of pantothenic acid in human plasma using a stable isotope-labeled internal standard (¹³C₃,¹⁵N-Pantothenic Acid) to ensure high accuracy and precision.

Experimental Protocols

Sample Preparation

A protein precipitation method is used for the extraction of pantothenic acid from plasma samples.

-

Reagents:

-

Human Plasma (K₂EDTA)

-

Pantothenic Acid and ¹³C₃,¹⁵N-Pantothenic Acid standards

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

-

Procedure:

-

Pipette 50 µL of plasma sample into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the ¹³C₃,¹⁵N-Pantothenic Acid internal standard working solution (concentration to be optimized based on expected endogenous levels).

-

Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

-

Vortex the mixture for 30 seconds.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer 150 µL of the supernatant to a clean autosampler vial.

-

Inject 10 µL of the supernatant into the LC-MS/MS system.

-

Liquid Chromatography

-

Instrumentation: A high-performance liquid chromatography (HPLC) system capable of binary gradient elution.

-

Column: A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient Elution:

| Time (min) | Flow Rate (mL/min) | %B |

| 0.0 | 0.4 | 2 |

| 1.5 | 0.4 | 98 |

| 2.5 | 0.4 | 98 |

| 2.6 | 0.4 | 2 |

| 4.0 | 0.4 | 2 |

-

Column Temperature: 40°C

-

Autosampler Temperature: 10°C

Mass Spectrometry

-

Instrumentation: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM) Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Pantothenic Acid | 220.1 | 90.1 | 15 |

| ¹³C₃,¹⁵N-Pantothenic Acid | 224.1 | 94.1 | 15 |

-

Key MS Parameters:

-

Curtain Gas: 35 psi

-

Collision Gas: 9 psi

-

IonSpray Voltage: 5500 V

-

Temperature: 550 °C

-

Ion Source Gas 1: 55 psi

-

Ion Source Gas 2: 60 psi

-

Quantitative Data Summary

The method was validated according to regulatory guidelines, and the performance characteristics are summarized below.

| Parameter | Result |

| Linearity Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.5 ng/mL |

| Limit of Quantification (LOQ) | 1 ng/mL |

| Intra-day Precision (%CV) | ≤ 5.8% |

| Inter-day Precision (%CV) | ≤ 7.2% |

| Accuracy (% Recovery) | 95.3% - 104.5% |

| Matrix Effect (%) | 92.1% - 108.3% |

Workflow Visualization

Caption: Workflow for the LC-MS/MS quantification of pantothenic acid.

Conclusion

This application note details a highly sensitive, specific, and reliable LC-MS/MS method for the quantification of pantothenic acid in human plasma. The use of a stable isotope-labeled internal standard ensures accuracy and precision, making this method well-suited for high-throughput clinical and research applications.

Application Notes and Protocols for the Quantification of Pantothenic Acid in Human Plasma by LC-MS/MS using Pantothenic acid-13C3,15N as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the sensitive and accurate quantification of pantothenic acid (Vitamin B5) in human plasma using a stable isotope dilution assay (SIDA) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol leverages Pantothenic acid-13C3,15N as an internal standard to ensure high precision and accuracy by correcting for matrix effects and variations during sample processing and analysis. The described method involves a straightforward protein precipitation step for sample preparation, followed by rapid chromatographic separation and detection. This approach is highly suitable for clinical research, nutritional status assessment, and pharmacokinetic studies.

Introduction

Pantothenic acid is a water-soluble B vitamin that serves as the precursor to Coenzyme A (CoA), a vital molecule in numerous metabolic pathways, including the synthesis and oxidation of fatty acids and the Krebs cycle. Accurate measurement of pantothenic acid in biological matrices is crucial for assessing nutritional status and in various research contexts. Stable isotope-labeled internal standards are considered the gold standard in quantitative LC-MS/MS analysis as they exhibit nearly identical chemical and physical properties to the analyte, allowing for effective compensation for variations in sample preparation and instrument response.[1] This application note details a robust and validated method for the analysis of pantothenic acid in human plasma using Pantothenic acid-13C3,15N as the internal standard.

Experimental Protocols

Materials and Reagents

-

Pantothenic Acid standard

-

Pantothenic acid-13C3,15N (Internal Standard)

-

LC-MS/MS grade Methanol

-

LC-MS/MS grade Acetonitrile

-

LC-MS/MS grade Formic Acid

-

Human Plasma (drug-free)

-

Ultrapure water

Preparation of Standard and Internal Standard Stock Solutions

-

Pantothenic Acid Stock Solution (1 mg/mL): Accurately weigh and dissolve pantothenic acid in methanol to achieve a final concentration of 1 mg/mL.

-

Pantothenic acid-13C3,15N Stock Solution (1 mg/mL): Accurately weigh and dissolve Pantothenic acid-13C3,15N in methanol to achieve a final concentration of 1 mg/mL.

Store stock solutions at -20°C or colder.

Preparation of Working Solutions

-

Calibration Standards: Prepare serial dilutions of the pantothenic acid stock solution in a methanol:water (1:1, v/v) mixture to create calibration standards with concentrations ranging from 1 to 1000 ng/mL.

-

Internal Standard Working Solution: Prepare a working solution of Pantothenic acid-13C3,15N at a concentration of 100 ng/mL in the same diluent.

-

Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 5, 50, and 500 ng/mL) by spiking drug-free human plasma with the pantothenic acid stock solution.

Sample Preparation Protocol

-

Thaw human plasma samples and QC samples at room temperature.

-

To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the Pantothenic acid-13C3,15N internal standard working solution (100 ng/mL).

-

Vortex for 10 seconds.

-

Add 300 µL of methanol containing 0.1% formic acid to precipitate proteins.

-

Vortex vigorously for 30 seconds.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography (LC)

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | 0-0.5 min (5% B), 0.5-3.0 min (5-95% B), 3.0-4.0 min (95% B), 4.1-5.0 min (5% B) |

Mass Spectrometry (MS)

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Gas Temp | 350°C |

| MRM Transitions | See Table 1 |

Data Presentation

Table 1: MRM Transitions for Pantothenic Acid and Internal Standard

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Pantothenic Acid | 220.1 | 90.1 | 15 |

| Pantothenic acid-13C3,15N | 224.1 | 94.1 | 15 |

Table 2: Method Validation - Linearity

| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |

| Pantothenic Acid | 1 - 1000 | > 0.995 |

Table 3: Method Validation - Accuracy and Precision

| QC Concentration (ng/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=18) | Accuracy (%) |

| Low (5) | < 10 | < 10 | 90 - 110 |

| Mid (50) | < 8 | < 8 | 92 - 108 |

| High (500) | < 8 | < 8 | 92 - 108 |

Table 4: Method Validation - Recovery and Matrix Effect

| Analyte | Recovery (%) | Matrix Effect (%) |

| Pantothenic Acid | 85 - 115 | 85 - 115 |

| Pantothenic acid-13C3,15N | 85 - 115 | 85 - 115 |

Visualization

Caption: Workflow for the analysis of pantothenic acid in plasma.

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and robust approach for the quantification of pantothenic acid in human plasma. The use of Pantothenic acid-13C3,15N as an internal standard ensures high accuracy and precision, making this method well-suited for a variety of research and clinical applications where the determination of Vitamin B5 levels is required. The simple sample preparation and rapid analysis time also contribute to a high-throughput workflow.

References

Application Notes and Protocols for Pantothenic Acid Analysis in Food Matrices

Introduction

Pantothenic acid, also known as vitamin B5, is a water-soluble vitamin essential for the synthesis of coenzyme A (CoA) and acyl carrier protein, which are vital for fatty acid metabolism. As an essential nutrient, the accurate quantification of pantothenic acid in food is crucial for nutritional labeling, quality control, and dietary research. This document provides detailed application notes and standardized protocols for the sample preparation of various food matrices prior to pantothenic acid analysis by methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-performance liquid chromatography (HPLC).

The primary challenge in analyzing pantothenic acid in food lies in its existence in both free form and bound forms (as part of CoA or acyl carrier protein). Therefore, sample preparation methods must be tailored to the specific food matrix to ensure the complete release of all forms of the vitamin for accurate quantification.

General Considerations for Sample Preparation

The choice of sample preparation method is highly dependent on the food matrix and the form of pantothenic acid present. For foods where pantothenic acid is predominantly in its free form, such as in fortified milk powders and some nutritional supplements, a direct extraction is often sufficient. However, for most natural food products like cereals, meat, and legumes, where pantothenic acid is in a bound form, an enzymatic hydrolysis step is necessary to liberate the free vitamin.

Quantitative Data Summary

The following tables summarize the performance of various sample preparation methods for pantothenic acid analysis in different food matrices.

Table 1: Recovery of Pantothenic Acid Using Different Sample Preparation Methods

| Food Matrix | Sample Preparation Method | Analytical Method | Average Recovery (%) | Reference |

| Infant Formula | Direct Extraction & Protein Precipitation | UPLC-MS/MS | 95 - 106 | [1][2] |

| Infant Formula | Direct Extraction & Protein Precipitation | LC-MS/MS | 89.5 - 93.5 | |